![molecular formula C7H5F4N3O4 B1294031 [3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid CAS No. 1171731-28-4](/img/structure/B1294031.png)

[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

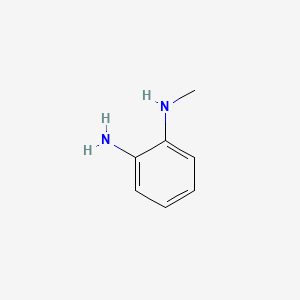

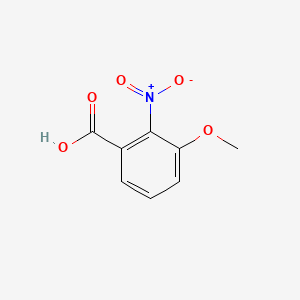

The compound of interest, [3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid, is a derivative of pyrazole-based ligands, which have been extensively studied due to their ability to coordinate with various metals. These ligands, such as bis(3,5-dimethylpyrazol-1-yl)acetate (bdmpza) and its analogs, are known for their versatility in forming complexes with transition metals, which are useful in catalysis and material science .

Synthesis Analysis

The synthesis of related pyrazole-based ligands typically involves the reaction of acetyl acetone with nitrous acid and condensation with hydrazine, as seen in the preparation of bis-(3,5-dimethyl-4-nitrosopyrazole) dimer . Similarly, the synthesis of bdmpza and its complexes with rhenium(VII) was achieved by reacting the ligand with perrhenic acid, leading to the formation of compounds like [(bpza)ReO3] and [(bdmpza)ReO3] . These methods highlight the potential synthetic routes that could be adapted for the synthesis of [3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid.

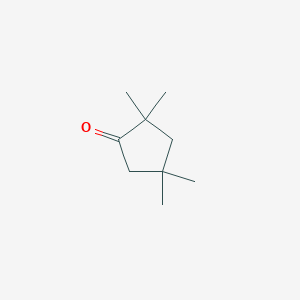

Molecular Structure Analysis

The molecular structure of pyrazole-based ligands is characterized by their ability to coordinate with metals in various geometries. For instance, the complex [(bdmpza)ReO3] has a monomeric structure with a distorted octahedron for the [N,N,O]ReO3 central core . Single-crystal X-ray analyses have been instrumental in characterizing these structures, providing insights into the coordination environment and geometry of the metal centers .

Chemical Reactions Analysis

The reactivity of pyrazole-based ligands with transition metals often leads to the formation of complexes with interesting properties. For example, the reaction of [(bdmpza)Re(CO)3] with NOBF4 afforded a nitrosyl complex [(bdmpza)Re(CO)2(NO)]BF4, demonstrating the ligand's ability to undergo further chemical transformations . These reactions are crucial for understanding the chemical behavior of [3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid when it interacts with metal centers.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-based ligands and their complexes can be studied using various spectroscopic techniques. For instance, IR, UV, 1H NMR, and 13C NMR spectroscopy, along with CHN analysis, were used to identify the products of the synthesis of bis-(3,5-dimethyl-4-nitrosopyrazole) dimer . These techniques provide valuable information on the electronic properties, bonding, and overall stability of the compounds, which are essential for understanding the properties of [3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid.

properties

IUPAC Name |

2-[3,5-bis(difluoromethyl)-4-nitropyrazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N3O4/c8-6(9)3-4(14(17)18)5(7(10)11)13(12-3)1-2(15)16/h6-7H,1H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSPMYFLEOGSNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N1C(=C(C(=N1)C(F)F)[N+](=O)[O-])C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)